molecular formula C14H18N6O B1148575 Abacavir-d4 CAS No. 1260619-56-4

Abacavir-d4

Número de catálogo: B1148575
Número CAS: 1260619-56-4
Peso molecular: 290.363
Clave InChI: MCGSCOLBFJQGHM-ZOTQTBSBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Abacavir-d4, like Abacavir, is a nucleoside reverse transcriptase inhibitor (NRTI) that inhibits viral replication . It is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) .

Safety and Hazards

Abacavir-d4 may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects, cancer, and damaging the unborn child . It is advised to wear eye protection and avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Abacavir-d4 is intended for use as an internal standard for the quantification of abacavir . It is used in research, analysis, and scientific education . The potential of novel biocatalytic methods that have not, or only scarcely, been employed to the synthesis of anti-viral agents is being explored .

Análisis Bioquímico

Biochemical Properties

Abacavir-d4, like its parent compound Abacavir, interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The compound is converted intracellularly to carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP), which inhibits the activity of HIV-1 reverse transcriptase .

Cellular Effects

This compound exerts effects on various types of cells, particularly those infected with HIV. It inhibits the replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to other antiretroviral drugs . This inhibition impacts cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to carbovir triphosphate, which inhibits HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV virus. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading within the host organism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the drug promotes arterial thrombosis in a well-validated animal model of arterial thrombosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound was found to promote arterial thrombosis in a dose-dependent manner in a murine model

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by ADH and UGT enzymes . The metabolic pathways of this compound also involve the conversion of the compound to carbovir triphosphate .

Transport and Distribution

This compound is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of this compound is approximately 83% . The apparent volume of distribution of this compound after intravenous administration is approximately 0.86 ± 0.15 L/kg, suggesting that this compound is distributed to extravascular spaces .

Subcellular Localization

Given that it is converted intracellularly to carbovir triphosphate, it can be inferred that it localizes to the cytoplasm where it interacts with reverse transcriptase

Comparación Con Compuestos Similares

Abacavir-d4 is unique due to the presence of deuterium atoms, which provide insights into the pharmacokinetics and metabolic pathways of Abacavir. Similar compounds include other nucleoside reverse transcriptase inhibitors such as Zidovudine, Lamivudine, and Didanosine . These compounds also inhibit the reverse transcriptase enzyme but differ in their chemical structure and pharmacokinetic properties.

Propiedades

IUPAC Name

[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-ZOTQTBSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.